molecular formula C12H12N2O2 B13556225 2-Amino-3-(isoquinolin-1-yl)propanoic acid

2-Amino-3-(isoquinolin-1-yl)propanoic acid

Cat. No.: B13556225
M. Wt: 216.24 g/mol
InChI Key: ZWDBPBVURCBGEZ-UHFFFAOYSA-N
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Description

2-Amino-3-(isoquinolin-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features an isoquinoline moiety attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(isoquinolin-1-yl)propanoic acid typically involves the reaction of isoquinoline with a suitable amino acid precursor. One common method involves the use of a Mannich reaction, where isoquinoline is reacted with formaldehyde and glycine under acidic conditions to yield the desired product . Another approach involves the use of a Friedel-Crafts acylation reaction, where isoquinoline is acylated with an appropriate acyl chloride, followed by reduction and amination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-Amino-3-(isoquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of specific kinases or modulate the function of neurotransmitter receptors . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(isoquinolin-1-yl)propanoic acid is unique due to its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the isoquinoline structure plays a crucial role in the compound’s activity and function .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-3-isoquinolin-1-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-11-9-4-2-1-3-8(9)5-6-14-11/h1-6,10H,7,13H2,(H,15,16)

InChI Key

ZWDBPBVURCBGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC(C(=O)O)N

Origin of Product

United States

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